2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
Overview
Description
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloroethyl group attached to the imidazole ring, which is further methylated The hydrochloride form indicates that it is a salt, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-methylimidazole and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The by-products are managed through recycling or neutralization processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.
Reduction: Formation of reduced imidazole derivatives with modified ring structures.
Scientific Research Applications
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the interaction of imidazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, such as the amino groups in proteins or the nitrogen atoms in nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but lacks the imidazole ring.
2-Chloroethanol: Contains a hydroxyl group instead of the imidazole ring.
Mechlorethamine: An alkylating agent with a similar chloroethyl group but different overall structure.
Uniqueness
2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is unique due to the presence of both the chloroethyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFABEFZXRFIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-72-4 | |
Record name | 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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